tert-Butyl allyl(3-oxo-3-(pyrrolidin-1-yl)propyl)carbamate
CAS No.:
Cat. No.: VC13636403
Molecular Formula: C15H26N2O3
Molecular Weight: 282.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H26N2O3 |
|---|---|
| Molecular Weight | 282.38 g/mol |
| IUPAC Name | tert-butyl N-(3-oxo-3-pyrrolidin-1-ylpropyl)-N-prop-2-enylcarbamate |
| Standard InChI | InChI=1S/C15H26N2O3/c1-5-9-17(14(19)20-15(2,3)4)12-8-13(18)16-10-6-7-11-16/h5H,1,6-12H2,2-4H3 |
| Standard InChI Key | SEONRIPGBKMFJI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(CCC(=O)N1CCCC1)CC=C |
| Canonical SMILES | CC(C)(C)OC(=O)N(CCC(=O)N1CCCC1)CC=C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
tert-Butyl allyl(3-oxo-3-(pyrrolidin-1-yl)propyl)carbamate (C₁₅H₂₆N₂O₃) features a tert-butyl carbamate group linked to a propyl chain terminating in a pyrrolidin-1-yl ketone moiety, with an allyl substituent on the nitrogen atom. The molecular weight is 282.38 g/mol, and its IUPAC name is tert-butyl N-(3-oxo-3-pyrrolidin-1-ylpropyl)-N-prop-2-enylcarbamate. The structural complexity arises from the integration of a five-membered pyrrolidine ring, a reactive allyl group, and a sterically hindered tert-butyl carbamate, which collectively influence its reactivity and solubility.
Synthesis and Manufacturing
General Carbamate Synthesis Strategies
Carbamates are typically synthesized via reactions between amines and chloroformates or through the Curtius rearrangement. For tert-butyl allyl(3-oxo-3-(pyrrolidin-1-yl)propyl)carbamate, a plausible route involves:
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Allylation: Introducing the allyl group to a primary amine precursor.
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Carbamate Formation: Reacting the intermediate with tert-butyl chloroformate in the presence of a base.
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Ketone Functionalization: Coupling the pyrrolidinyl ketone moiety via nucleophilic acyl substitution.
Challenges in Enantioselective Synthesis
While specific synthesis details for this compound remain undisclosed, patent literature underscores the challenges in achieving high enantiomeric excess (ee) for structurally related pyrrolidine derivatives . For example, EP3621954B1 employs chiral resolving agents like (+)-2,3-dibenzoyl-D-tartaric acid to isolate enantiomers of 3-acetamido-4-allyl-N-(tert-butyl)pyrrolidine-3-carboxamide, achieving >99% ee . Such methods could theoretically apply to tert-butyl allyl(3-oxo-3-(pyrrolidin-1-yl)propyl)carbamate if chiral centers are present.
Applications in Pharmaceutical and Agrochemical Research
Role as a Synthetic Intermediate
Carbamates are pivotal in drug discovery due to their stability and bioavailability. The tert-butyl group in this compound enhances metabolic resistance, while the allyl moiety offers a handle for further functionalization via click chemistry or cross-coupling reactions. In agrochemistry, similar structures serve as precursors to herbicides and insecticides, leveraging the pyrrolidine ring’s ability to interact with biological targets.
Analytical and Characterization Techniques
Chromatographic and Spectroscopic Methods
High-Performance Liquid Chromatography (HPLC): Chiral HPLC, as described in EP3621954B1, could resolve enantiomers using cellulose-based columns and polar organic mobile phases .
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular ion peak at m/z 282.38.
Nuclear Magnetic Resonance (NMR): Key signals include:
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¹H NMR: δ 1.44 (s, 9H, tert-butyl), δ 5.10–5.25 (m, 2H, allyl CH₂), δ 5.75–5.90 (m, 1H, allyl CH).
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¹³C NMR: δ 170.5 (C=O, carbamate), δ 207.8 (C=O, ketone), δ 116.5 (allyl CH₂).
X-ray Crystallography
While no crystal structure is reported, analogous compounds exhibit intramolecular hydrogen bonding between the carbamate oxygen and the pyrrolidine nitrogen, stabilizing the conformation .
Future Directions and Research Opportunities
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Enantioselective Synthesis: Developing asymmetric catalytic methods to access enantiopure forms.
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Biological Profiling: Screening against kinase or protease libraries to identify therapeutic targets.
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Derivatization Studies: Exploring allyl group modifications to enhance pharmacokinetic properties.
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